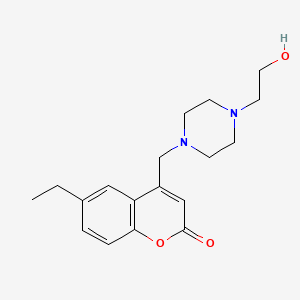
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as EHP-101 and is a potential therapeutic agent for various neurological disorders. EHP-101 has shown promising results in preclinical studies and is currently undergoing clinical trials.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one involves the condensation of 4-(2-hydroxyethyl)piperazine with 6-ethyl-4-formyl-2H-chromen-2-one, followed by reduction of the resulting imine to yield the final product.
Starting Materials
6-ethyl-4-formyl-2H-chromen-2-one, 4-(2-hydroxyethyl)piperazine, Sodium borohydride, Methanol, Acetic acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 6-ethyl-4-formyl-2H-chromen-2-one (1.0 g, 4.2 mmol) and 4-(2-hydroxyethyl)piperazine (1.2 g, 8.4 mmol) in methanol (20 mL) and add acetic acid (0.5 mL)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours., Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes., Step 5: Adjust the pH of the reaction mixture to 10 using sodium hydroxide solution., Step 6: Extract the product with ethyl acetate (3 x 20 mL)., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a yellow solid (1.0 g, 70% yield).
作用机制
The mechanism of action of EHP-101 is not fully understood, but it is believed to act on multiple targets in the central nervous system. EHP-101 has been shown to modulate the activity of ion channels, reduce inflammation, and promote neuroprotection. EHP-101 has also been shown to increase the production of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
生化和生理效应
EHP-101 has been shown to have a range of biochemical and physiological effects. In animal models, EHP-101 has been shown to reduce inflammation in the central nervous system and to promote neuroprotection. EHP-101 has also been shown to improve cognitive function and to reduce the severity of symptoms in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of EHP-101 is that it has shown promising results in preclinical studies and is currently undergoing clinical trials. EHP-101 has also been shown to have a good safety profile in animal models. One limitation of EHP-101 is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for specific neurological disorders.
未来方向
There are several future directions for research on EHP-101. One direction is to further investigate the mechanism of action of EHP-101 and to identify specific targets in the central nervous system. Another direction is to investigate the potential of EHP-101 as a therapeutic agent for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more targeted therapies based on the specific mechanisms of action of EHP-101.
科学研究应用
EHP-101 has shown potential as a therapeutic agent for various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In preclinical studies, EHP-101 has been shown to have neuroprotective effects and to reduce inflammation in the central nervous system. EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBLDPPAVHMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
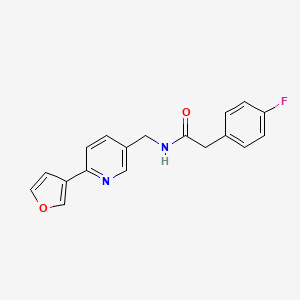
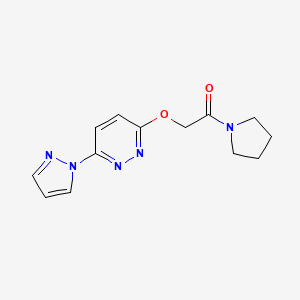
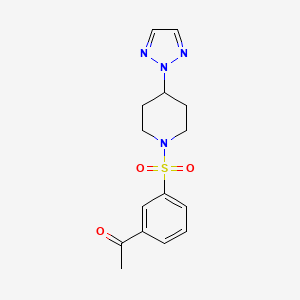
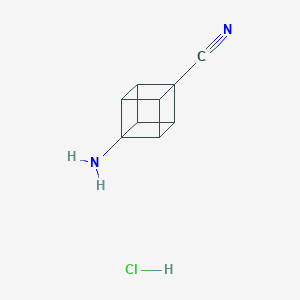
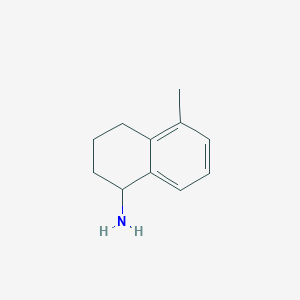
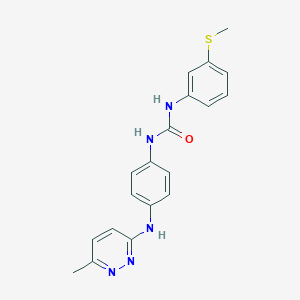
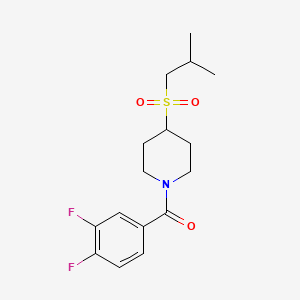
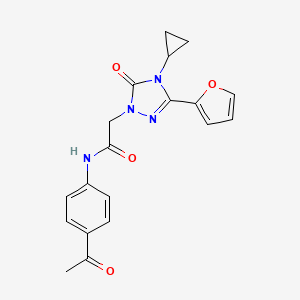
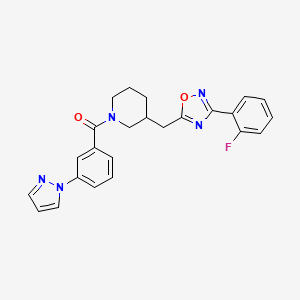
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
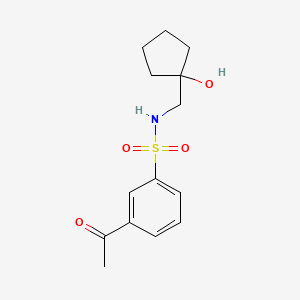
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)